molecular formula C12H10F3N5 B2635247 1-methyl-5-[(3-pyridinylmethyl)amino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318517-86-1

1-methyl-5-[(3-pyridinylmethyl)amino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2635247
CAS No.: 318517-86-1
M. Wt: 281.242
InChI Key: JOPUCBXVAYUOJS-UHFFFAOYSA-N
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Description

1-Methyl-5-[(3-pyridinylmethyl)amino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a pyrazole-based compound characterized by a trifluoromethyl group at position 3, a methyl group at position 1, and a (3-pyridinylmethyl)amino substituent at position 5.

Properties

IUPAC Name

1-methyl-5-(pyridin-3-ylmethylamino)-3-(trifluoromethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N5/c1-20-11(18-7-8-3-2-4-17-6-8)9(5-16)10(19-20)12(13,14)15/h2-4,6,18H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPUCBXVAYUOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-5-[(3-pyridinylmethyl)amino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H10F3N5
  • CAS Number : 318517-86-1
  • Molecular Weight : 299.24 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and potential anticancer effects. The following sections detail these activities based on recent research findings.

Antibacterial Activity

Research indicates that derivatives of pyrazole compounds, including the target compound, have shown promising antibacterial activity against various strains. For instance:

  • Study Findings : A series of synthesized pyrazole derivatives were tested against E. coli and S. aureus, with some compounds demonstrating significant inhibition comparable to standard antibiotics .
CompoundTarget BacteriaInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

Antifungal Activity

The compound has also been evaluated for its antifungal properties against various phytopathogenic fungi:

  • Research Results : A study reported that some derivatives exhibited over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, outperforming commercial fungicides .
CompoundTarget FungiInhibition (%) at 100 µg/mL
This compoundGibberella zeae55
This compoundFusarium oxysporum45

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro models:

  • Case Study : A specific derivative was found to exhibit anti-inflammatory effects comparable to indomethacin in carrageenan-induced edema models .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives inhibit enzymes like monoamine oxidase (MAO), which is linked to neuroprotective effects.
  • Interaction with Cellular Pathways : The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with cellular targets.

Comparison with Similar Compounds

Role of Trifluoromethyl Group

The trifluoromethyl group at position 3 is a common feature in agrochemicals (e.g., fipronil derivatives) and pharmaceuticals, contributing to enhanced binding affinity and resistance to oxidative metabolism. For example, fipronil (5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile) exhibits potent insecticidal activity due to its trifluoromethyl and sulfinyl groups . The target compound’s CF₃ group likely confers similar stability advantages.

Substituent Effects on Bioactivity

  • Amino vs. Acylated Groups: Compounds like MPY (5-NH₂) and 3b (5-NH₂ with chloroacetyl) demonstrate that amino groups at position 5 are versatile for further functionalization. The target compound’s (3-pyridinylmethyl)amino group may enhance interactions with nicotinic acetylcholine receptors .

Spectroscopic and Analytical Data

While direct data for the target compound are lacking, analogs provide insights:

  • MPY () : ¹H NMR (DMSO) δ 4.0 (–NH₂), 6.5 (pyrazole-H), 7.3 (aromatic-H); ES-MS m/z 320.99 (M+H⁺).
  • Compound 6d () : ¹H NMR δ 1.54 (CH₃), 3.96 (NCH₃), 7.42–7.84 (Ar-H); m/z 355.1 (M+H⁺). These patterns suggest the target compound would exhibit distinct NMR signals for the pyridinylmethyl and CF₃ groups .

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